molecular formula C18H19BrN4O3 B13129949 1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione CAS No. 88603-37-6

1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione

Cat. No.: B13129949
CAS No.: 88603-37-6
M. Wt: 419.3 g/mol
InChI Key: TVGNXOJNESDKTR-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a butoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye production, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. The process generally includes:

    Bromination: Introduction of a bromine atom at the 2-position of the anthraquinone core.

    Amination: Introduction of amino groups at the 1, 4, 5, and 8 positions.

    Butoxylation: Attachment of a butoxy group at the 7-position.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom or butoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized anthraquinone derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple functional groups allow it to engage in various chemical interactions, such as hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks the bromine and butoxy groups.

    2-Bromoanthraquinone: Contains the bromine atom but lacks the amino and butoxy groups.

    7-Butoxyanthraquinone: Contains the butoxy group but lacks the amino and bromine groups.

Uniqueness

1,4,5,8-Tetraamino-2-bromo-7-butoxyanthracene-9,10-dione is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88603-37-6

Molecular Formula

C18H19BrN4O3

Molecular Weight

419.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-7-butoxyanthracene-9,10-dione

InChI

InChI=1S/C18H19BrN4O3/c1-2-3-4-26-10-6-9(21)12-14(16(10)23)18(25)13-11(17(12)24)8(20)5-7(19)15(13)22/h5-6H,2-4,20-23H2,1H3

InChI Key

TVGNXOJNESDKTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N)N

Origin of Product

United States

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